5-Fluoro-4-phenyl-6-[4-(pyridine-3-carbonyl)piperazin-1-yl]pyrimidine
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Overview
Description
5-Fluoro-4-phenyl-6-[4-(pyridine-3-carbonyl)piperazin-1-yl]pyrimidine is a complex organic compound that has garnered interest in various fields of scientific research
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-Fluoro-4-phenyl-6-[4-(pyridine-3-carbonyl)piperazin-1-yl]pyrimidine typically involves multiple steps, starting with the preparation of the individual ring systems. The pyrimidine ring can be synthesized through a condensation reaction involving a fluorinated benzaldehyde and a suitable amine. The piperazine ring is often introduced through a nucleophilic substitution reaction, while the pyridine ring is incorporated via a coupling reaction. The final step usually involves the formation of the methanone linkage, which can be achieved through a Friedel-Crafts acylation reaction.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and yield of the production process. Additionally, optimizing reaction conditions such as temperature, pressure, and solvent choice is crucial for scaling up the synthesis.
Chemical Reactions Analysis
Types of Reactions
5-Fluoro-4-phenyl-6-[4-(pyridine-3-carbonyl)piperazin-1-yl]pyrimidine undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride, resulting in the formation of alcohols or amines.
Substitution: Nucleophilic substitution reactions can occur at the fluorine atom, where nucleophiles like amines or thiols replace the fluorine, forming new derivatives.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Ammonia or thiols in polar solvents like dimethyl sulfoxide.
Major Products
Oxidation: Ketones, carboxylic acids.
Reduction: Alcohols, amines.
Substitution: Amino or thiol derivatives.
Scientific Research Applications
Chemistry
In chemistry, 5-Fluoro-4-phenyl-6-[4-(pyridine-3-carbonyl)piperazin-1-yl]pyrimidine is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of various chemical transformations and the development of new synthetic methodologies.
Biology
In biological research, this compound is studied for its potential as a pharmacological agent. Its ability to interact with specific biological targets makes it a candidate for drug development, particularly in the fields of oncology and neurology.
Medicine
In medicine, this compound is investigated for its therapeutic potential. Preliminary studies suggest that it may exhibit anti-cancer, anti-inflammatory, and neuroprotective properties.
Industry
In the industrial sector, this compound is used in the development of advanced materials and coatings. Its chemical stability and reactivity make it suitable for applications in electronics, aerospace, and automotive industries.
Mechanism of Action
The mechanism of action of 5-Fluoro-4-phenyl-6-[4-(pyridine-3-carbonyl)piperazin-1-yl]pyrimidine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound binds to these targets, modulating their activity and triggering a cascade of biochemical events. For instance, in oncology, it may inhibit the activity of certain kinases, leading to the suppression of tumor growth and proliferation.
Comparison with Similar Compounds
Similar Compounds
4,4’-Difluorobenzophenone: This compound shares the fluorinated aromatic structure but lacks the piperazine and pyridine rings.
Bis(4-fluorophenyl)methanone: Similar in having fluorinated phenyl groups but differs in the overall structure and functional groups.
Uniqueness
What sets 5-Fluoro-4-phenyl-6-[4-(pyridine-3-carbonyl)piperazin-1-yl]pyrimidine apart is its multi-ring system, which imparts unique chemical properties and potential for diverse applications. The presence of fluorine enhances its reactivity and stability, making it a valuable compound in various research and industrial contexts.
Properties
IUPAC Name |
[4-(5-fluoro-6-phenylpyrimidin-4-yl)piperazin-1-yl]-pyridin-3-ylmethanone |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H18FN5O/c21-17-18(15-5-2-1-3-6-15)23-14-24-19(17)25-9-11-26(12-10-25)20(27)16-7-4-8-22-13-16/h1-8,13-14H,9-12H2 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AECXJKDJYBRCOH-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1C2=NC=NC(=C2F)C3=CC=CC=C3)C(=O)C4=CN=CC=C4 |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H18FN5O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
363.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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